molecular formula C18H16ClN3O5 B2460831 3-(5-chloro-2-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 866346-29-4

3-(5-chloro-2-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2460831
CAS No.: 866346-29-4
M. Wt: 389.79
InChI Key: HPXKKEISWSBDFV-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C18H16ClN3O5 and its molecular weight is 389.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound of interest is related to a class of chemicals that have been synthesized and evaluated for their antimicrobial activities. Specifically, derivatives similar to the chemical structure of interest have been explored for their efficacy against various bacterial strains. For instance, a series of novel compounds with a related structure were synthesized and characterized, revealing significant antibacterial activities against pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. These findings suggest potential applications of the compound in developing new antimicrobial agents (Rai et al., 2010; Rai et al., 2009).

Antitumor and Antimicrobial Effects

Research into compounds with similar structural features has also highlighted their potential in antitumor and antimicrobial applications. New derivatives have been identified with moderate antitumor and antimicrobial activities, indicating the versatility of this chemical framework for therapeutic purposes (Xia et al., 2011).

Synthesis and Biological Evaluation

The synthesis of novel compounds within this chemical class has led to the identification of molecules with potent inhibitory activities against bacterial strains. This includes the development of bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, which have shown promising results in antibacterial screening against both Gram-positive and Gram-negative bacteria, highlighting the potential for further pharmaceutical development (Reddy et al., 2013).

Chemotherapeutic Agents

The exploration of this chemical structure has extended into the design and synthesis of derivatives with potential as chemotherapeutic agents. Compounds incorporating the oxadiazole moiety, similar to the structure , have been evaluated for their antimicrobial and antiproliferative activities against various cancer cell lines, showing significant potential as novel chemotherapeutic agents (Kaya et al., 2017; Kaya et al., 2017).

Properties

IUPAC Name

10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-18-9-13(12-8-11(22(24)25)4-6-15(12)27-18)20-17(23)21(18)14-7-10(19)3-5-16(14)26-2/h3-8,13H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXKKEISWSBDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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